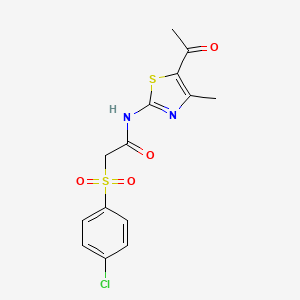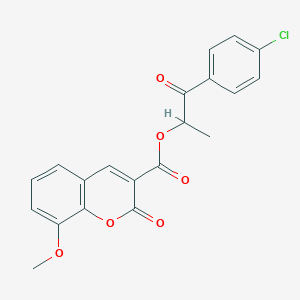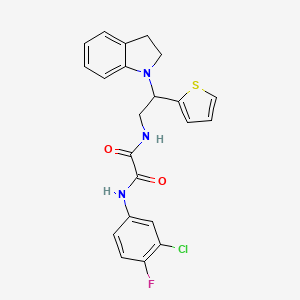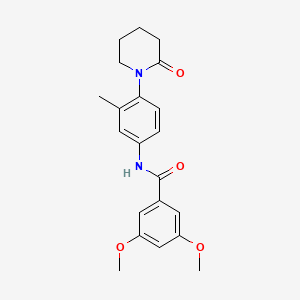
N-(5-acetyl-4-methylthiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(5-acetyl-4-methylthiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide" is a derivative of thiazole and acetamide groups with potential pharmacological properties. Although the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, characterization, and biological activities, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting with a precursor molecule that undergoes esterification, followed by treatment with hydrazine hydrate to yield a hydrazide. Subsequent ring closure reactions with carbon disulfide and alcoholic potassium hydroxide produce an oxadiazole-thiol core. The final step involves substitution at the thiol position with electrophiles to yield various N-substituted oxadiazole derivatives . Similar synthetic routes could be envisioned for the compound of interest, with appropriate modifications to the starting materials and electrophiles used in the final substitution step.
Molecular Structure Analysis
The molecular structure of related compounds is characterized using spectroscopic techniques such as IR, NMR, and mass spectrometry. These methods confirm the presence of the oxadiazole ring and the substitutions made on the core structure . For the compound , similar analytical techniques would likely reveal the characteristic vibrational signatures of the thiazole and acetamide functionalities, as well as the overall molecular geometry.
Chemical Reactions Analysis
The related compounds exhibit reactivity typical of their functional groups. For instance, the thiol group in the oxadiazole core can undergo S-alkylation to form new derivatives . The compound "N-(5-acetyl-4-methylthiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide" would also be expected to participate in chemical reactions consistent with its functional groups, such as nucleophilic substitution reactions at the acetamide moiety or electrophilic aromatic substitution on the thiazole ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structure. For example, the presence of electronegative atoms like chlorine can affect the compound's polarity and intermolecular interactions . The oxadiazole derivatives synthesized in the studies exhibit antibacterial and enzyme inhibitory activities, which are attributed to their ability to interact with biological targets . The compound of interest would likely have similar properties, with its biological activity modulated by the specific substituents on the thiazole and acetamide groups.
科学的研究の応用
Synthesis and Pharmacological Evaluation :In a study on the synthesis and pharmacological evaluation of derivatives of 1,3,4-oxadiazole and acetamide, compounds similar to "N-(5-acetyl-4-methylthiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide" were developed. These compounds were evaluated for their antibacterial and anti-enzymatic potential, and the spectral analytical techniques were utilized for structural elucidation (Nafeesa, Aziz‐ur‐Rehman, et al., 2017).
Synthesis Methods and Molecular Docking :Another study explored conventional and microwave-assisted synthesis of N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide derivatives. These compounds were evaluated for their inhibition potential against enzymes like bovine carbonic anhydrase and acetylcholinesterase, with molecular docking studies carried out to explore their binding modes (Virk, Rehman, et al., 2018).
Anticancer Activity :A study on N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides revealed their anticancer activity. The synthesized compounds were investigated against human lung adenocarcinoma cells and mouse embryoblast cell line, with some compounds exhibiting significant selectivity and apoptosis-inducing effects (Evren, Yurttaş, et al., 2019).
Metabolism in Rats :A study conducted in 1973 investigated the metabolism of acetamidothiazoles, including compounds similar to "N-(5-acetyl-4-methylthiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide" in rats. The study reported on the identification and formation of various metabolites (Chatfield & Hunter, 1973).
Antioxidant and Cytotoxic Activities :Research on bis(oxazolyl/thiazolyl/imidazolyl)amidomethanesulfonyl acetamides explored their antioxidant activity and cytotoxic activity against lung adenocarcinoma cells. These compounds demonstrated significant radical scavenging and cytotoxic activities (Reddy, Seenaiah, et al., 2014).
Antimicrobial Evaluation :A study focused on synthesizing acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores. These compounds were evaluated for their antibacterial potentials, with some showing significant activity against various bacterial strains (Iqbal, Jamal, et al., 2017).
Synthesis of Phenoxy Amide Derivatives :Research on the synthesis of N-substituted phenoxy acetamide derivatives investigated the influence of solvent on the chlorination process in these compounds, providing insights into their chemical synthesis and properties (Wang, Jin, et al., 2011).
特性
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-chlorophenyl)sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4S2/c1-8-13(9(2)18)22-14(16-8)17-12(19)7-23(20,21)11-5-3-10(15)4-6-11/h3-6H,7H2,1-2H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTPXKKWWPGCCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-4-methylthiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-([1,1'-biphenyl]-2-yl)-2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B3013961.png)

![4-morpholino-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B3013968.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B3013970.png)
![ethyl (2Z)-2-[3-[2-(2,4-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B3013971.png)
![N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl]-4-methoxy-2,5-dimethylbenzenesulfonamide](/img/structure/B3013972.png)


![7-Fluoro-2-methyl-3-[[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3013975.png)


